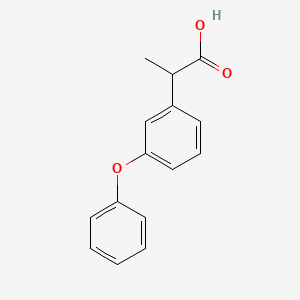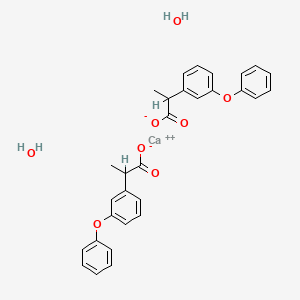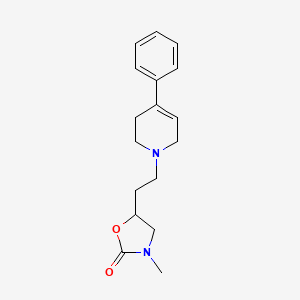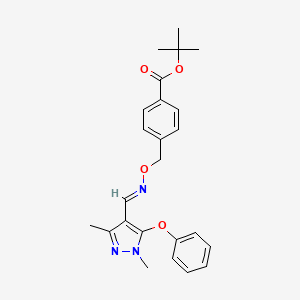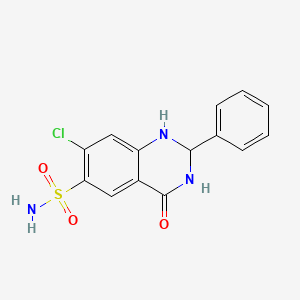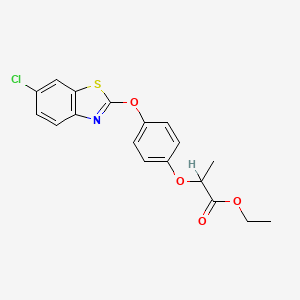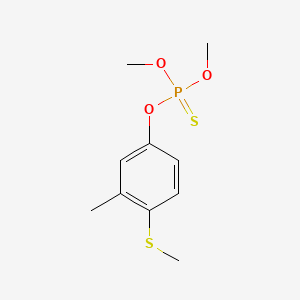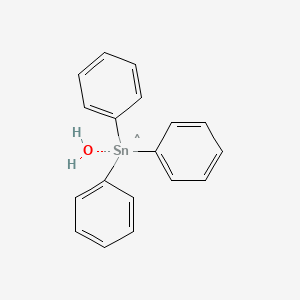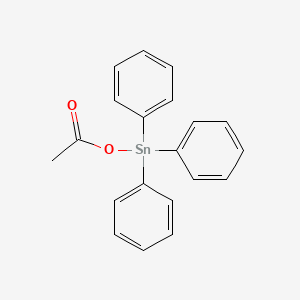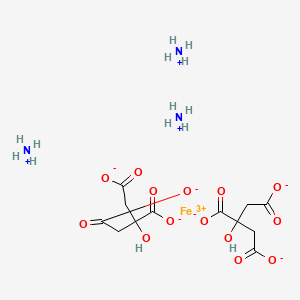
Citrato de amonio férrico
Descripción general
Descripción
Ferric ammonium citrate is a chemical compound consisting of iron in the ferric (Fe³⁺) oxidation state, complexed with ammonium and citrate ions. It forms a coordination complex by combining these three components. This compound is known for its high solubility in water, which distinguishes it from ferric citrate . Ferric ammonium citrate is used in various applications, including food additives, water purification, and medical imaging .
Aplicaciones Científicas De Investigación
Ferric ammonium citrate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Ferric ammonium citrate primarily targets the gastrointestinal tract and the erythrocytes . It is used to treat and prevent iron-deficiency anemia, as iron is essential for producing hemoglobin, which carries oxygen in red blood cells .
Mode of Action
Ferric (Fe 3+) iron from ferric ammonium citrate is absorbed from the gastrointestinal tract by divalent metal transporter-1 , and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is then stored intracellularly in ferritin and transported into the blood by ferroportin 1 .
Biochemical Pathways
Ferric ammonium citrate can induce intracellular iron overload to cause ferroptosis , a form of regulated cell death . This process is associated with the production or detoxification of free radicals and lipid oxidation products . It can also enhance protein production .
Pharmacokinetics
Ferric is converted into Ferrous form and it is absorbed in ferrous form. It is poorly absorbed in healthy individuals (about 10%) but in patients suffering from iron deficiency anemia up to 60% dose is absorbed . The changes in serum iron indices indicate iron from ferric citrate is systemically absorbed .
Result of Action
The primary result of ferric ammonium citrate action is the prevention and treatment of iron-deficiency anemia . By increasing the iron levels in the body, it helps produce an adequate number of healthy red blood cells . It also controls serum phosphorus levels in adults with chronic kidney disease who require dialysis .
Action Environment
The action of ferric ammonium citrate can be influenced by environmental factors. For instance, high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences . Therefore, the dosage and method of administration play a crucial role in the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Ferric ammonium citrate plays a crucial role in biochemical reactions due to its iron content. Iron is an essential element for many biological processes, including oxygen transport, DNA synthesis, and electron transport. Ferric ammonium citrate interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a cofactor for enzymes involved in the citric acid cycle, such as aconitase. Additionally, ferric ammonium citrate can bind to transferrin, a protein that transports iron in the blood, facilitating its delivery to cells .
Cellular Effects
Ferric ammonium citrate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ferric ammonium citrate has been shown to inhibit viral infections by inducing viral fusion and blocking endosomal viral release . It also affects bone turnover and density in osteoblast cells, enhancing their viability and growth .
Molecular Mechanism
The molecular mechanism of ferric ammonium citrate involves its interaction with biomolecules at the cellular level. Ferric ammonium citrate can induce ferroptosis, a form of regulated cell death dependent on iron and characterized by lipid peroxidation . It binds to iron regulatory proteins and enzymes, influencing their activity and stability. For instance, ferric ammonium citrate can enhance protein production by increasing intracellular iron levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ferric ammonium citrate can change over time. The compound is stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to ferric ammonium citrate can lead to iron accumulation in cells, affecting their function and viability . Studies have shown that ferric ammonium citrate can improve hemoglobin levels in animal models with chronic kidney disease over extended periods .
Dosage Effects in Animal Models
The effects of ferric ammonium citrate vary with different dosages in animal models. At low doses, it can enhance iron levels and improve bone density in osteoporotic rats . High doses can lead to toxic effects, such as iron overload and oxidative stress, which can damage tissues and organs . It is essential to determine the optimal dosage to balance its beneficial and adverse effects.
Metabolic Pathways
Ferric ammonium citrate is involved in various metabolic pathways, including the citric acid cycle and iron metabolism. It interacts with enzymes such as aconitase and ferritin, influencing their activity and stability . Ferric ammonium citrate can also affect metabolic flux and metabolite levels by modulating iron availability and utilization in cells .
Transport and Distribution
Ferric ammonium citrate is transported and distributed within cells and tissues through specific transporters and binding proteins. It can bind to transferrin, facilitating its transport in the bloodstream and delivery to cells . Within cells, ferric ammonium citrate can be stored in ferritin or transported to mitochondria for utilization in metabolic processes .
Subcellular Localization
The subcellular localization of ferric ammonium citrate affects its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Ferric ammonium citrate can influence cellular processes by modulating the activity of iron-dependent enzymes and proteins in these compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferric ammonium citrate can be synthesized by dissolving ferric hydroxide in citric acid, followed by neutralization with ammonium hydroxide. The reaction typically involves heating the mixture to around 60°C to 80°C, followed by cooling and crystallization .
Industrial Production Methods:
Dissolution and Neutralization: Ferric hydroxide is dissolved in citric acid, and the solution is neutralized with ammonium hydroxide.
Oxidation: The ferrous citrate formed is oxidized using hydrogen peroxide to ensure no ferrous ions remain.
Filtration and Concentration: The solution is filtered to remove impurities and concentrated to a pasty consistency.
Drying: The concentrated paste is dried at around 80°C to obtain the final product
Análisis De Reacciones Químicas
Types of Reactions: Ferric ammonium citrate undergoes various chemical reactions, including:
Oxidation-Reduction: It can act as a reducing agent for metal salts like gold and silver.
Substitution: The compound can participate in substitution reactions where citrate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize ferrous citrate to ferric ammonium citrate.
Reducing Agents: It can reduce metal salts in the presence of potassium ferricyanide.
Major Products:
Ferric Phosphate: When used as a phosphate binder, it forms ferric phosphate in the gastrointestinal tract.
Metallic Gold and Silver: As a reducing agent, it can produce metallic gold and silver from their salts.
Comparación Con Compuestos Similares
- Ferric citrate
- Ferrous sulfate
- Iron amino acid chelates (e.g., iron bis-glycinate)
Ferric ammonium citrate stands out due to its high solubility, versatility in applications, and effectiveness as both an iron supplement and a phosphate binder.
Propiedades
Key on ui mechanism of action |
... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |
|---|---|
Número CAS |
1185-57-5 |
Fórmula molecular |
C6H9FeNO7+ |
Peso molecular |
262.98 g/mol |
Nombre IUPAC |
azanium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) |
InChI |
InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-2 |
Clave InChI |
FRHBOQMZUOWXQL-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.N.[Fe+3] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Fe+3] |
Apariencia |
Solid powder |
Densidad |
1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |
Key on ui other cas no. |
2338-05-8 3522-50-7 28633-45-6 1185-57-5 23383-11-1 |
Descripción física |
Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |
Pictogramas |
Irritant |
Pureza |
Reagent grade (or refer to the Certificate of Analysis) |
Números CAS relacionados |
1185-57-5 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ferric citrate ferric citrate anhydrous ferric citrate dihydrate ferric citrate hydrate ferric citrate iron(+3) salt ferric citrate trihydrate ferric citrate, 59Fe-labeled cpd ferric citrate, iron salt, 59Fe-labeled cpd ferric-citric acid iron(III) citrate JTT-751 zerenex |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ferric ammonium citrate influence iron uptake in cells?
A1: Ferric ammonium citrate can increase the intracellular iron pool, leading to changes in iron uptake mechanisms. Research indicates that it can stimulate non-transferrin-bound iron uptake in rat hepatocytes and human hepatoma cells []. This effect is observed at iron concentrations above 50μM. Additionally, ferric ammonium citrate influences the expression of proteins involved in iron regulation, such as transferrin receptors and iron regulatory proteins [, , ].
Q2: Can ferric ammonium citrate impact cellular processes beyond iron uptake?
A2: Yes, ferric ammonium citrate can affect cellular processes like oxidative stress and immune responses. Studies show that it can upregulate PD-L1 expression in macrophages through the generation of reactive oxygen species []. This finding highlights the potential role of iron in modulating immune responses.
Q3: Is there information available on the spectroscopic characterization of ferric ammonium citrate?
A3: The provided research papers do not delve into detailed spectroscopic analysis of the compound. Further investigation using techniques like infrared spectroscopy, mass spectrometry, or X-ray diffraction would be required for a comprehensive structural characterization.
Q4: What are some applications of ferric ammonium citrate beyond its potential therapeutic uses?
A5: Ferric ammonium citrate finds use as a food additive for iron fortification [, ]. Research has explored its addition to edible salt to prevent caking and enhance its nutritional value [, ]. It has also been investigated for its potential use in correcting iron chlorosis in trees [, ].
Q5: How does the absorption of iron from ferric ammonium citrate compare to other iron compounds?
A7: Research comparing various iron compounds shows that ferric iron, including ferric ammonium citrate, is absorbed less efficiently than ferrous iron in humans []. Studies using radiolabeled iron (59Fe) reveal that ferrous sulfate iron is absorbed approximately 5 times better than ferric iron from therapeutic oral doses []. This difference in bioavailability translates to higher doses of ferric iron being required to achieve similar therapeutic effects as ferrous iron.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



